molecular formula C12H10BrNO2 B2739765 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one CAS No. 1863035-96-4

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2739765
CAS No.: 1863035-96-4
M. Wt: 280.121
InChI Key: SYBFSEXLUVUZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a 3-methoxyphenyl substituent at the 1-position and a bromine atom at the 3-position of the pyridinone ring. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. Pyridin-2(1H)-ones are widely studied for pharmaceutical and agrochemical applications due to their versatility as intermediates and bioactive cores .

Properties

IUPAC Name

3-bromo-1-(3-methoxyphenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBFSEXLUVUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 1242260-12-3)
  • Structure : Bromine at position 4; 2-methoxyphenyl at position 1.
  • Molecular Formula: C₁₂H₁₀BrNO₂.
  • This isomer may exhibit distinct pharmacokinetic properties due to differences in hydrogen bonding (H-bond donors: 1; acceptors: 2) .
5-Bromo-3-methoxypyridin-2(1H)-one
  • Structure: Bromine at position 5; methoxy directly on the pyridinone ring.
  • Molecular Formula: C₆H₆BrNO₂.
  • Key Differences : The absence of a phenyl substituent reduces molecular weight (204.02 g/mol) and lipophilicity (XLogP3: 0.8). This compound is primarily used as a synthetic intermediate, highlighting the importance of the phenyl group in enhancing binding affinity in drug candidates .

Aliphatic vs. Aromatic Substituents

3-Bromo-1-(2-methylpropyl)pyridin-2(1H)-one
  • Structure : Aliphatic 2-methylpropyl group at position 1.
  • Molecular Formula: C₉H₁₂BrNO.

Halogen and Functional Group Variations

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
  • Structure : Fluorine on the benzyl group instead of methoxy.
  • Molecular Formula: C₁₂H₉BrFNO.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability but reduces H-bond acceptor capacity compared to methoxy. This substitution may improve blood-brain barrier penetration in neuroactive compounds .
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one
  • Structure: Chlorine on the phenyl ring; phenylamino group at position 3.
  • Molecular Formula : C₁₇H₁₂ClN₂O.
  • Key Differences: The chloro group increases hydrophobicity, while the phenylamino moiety introduces additional H-bonding sites. Such modifications are critical in optimizing kinase inhibitor potency .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors XLogP3 Key Applications
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one C₁₂H₁₀BrNO₂ 280.12 1 2 2.5* Pharmaceutical intermediates
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one C₁₂H₁₀BrNO₂ 280.12 1 2 2.3 Agrochemical research
5-Bromo-3-methoxypyridin-2(1H)-one C₆H₆BrNO₂ 204.02 1 2 0.8 Synthetic building block
3-Bromo-1-(2-methylpropyl)pyridin-2(1H)-one C₉H₁₂BrNO 230.1 1 1 1.9 Bioavailability studies
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one C₁₂H₉BrFNO 282.11 1 2 2.7 CNS drug development

*Estimated based on structural analogs.

Biological Activity

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes available research findings, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a bromine atom and a methoxyphenyl group, which contributes to its unique chemical reactivity and biological activity. The presence of the bromine atom allows for various substitution reactions, enhancing its utility in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria. For instance, the compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting it can effectively inhibit these pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, with significant antiproliferative activity correlated with specific structural modifications on the phenyl ring . For example, analogs of this compound demonstrated varying degrees of cytotoxicity based on the positioning and type of substituents on the phenyl group.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound binds to active sites on these targets, leading to alterations in their functional states. This binding may involve hydrogen bonding or hydrophobic interactions facilitated by the bromine atom and methoxy group .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(3-Methoxyphenyl)pyridin-2(1H)-oneLacks bromineReduced reactivity and activity
3-Chloro-1-(3-methoxyphenyl)pyridin-2(1H)-oneChlorine instead of bromineDifferent chemical properties
3-Iodo-1-(3-methoxyphenyl)pyridin-2(1H)-oneContains iodineVarying reactivity patterns

The presence of the bromine atom in this compound significantly influences its chemical behavior and biological efficacy compared to its analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Studies : A series of experiments assessed the cytotoxic effects on various cancer cell lines, revealing that modifications on the methoxy group significantly enhanced antiproliferative effects .
  • Antimicrobial Efficacy : In a comparative study involving over 200 synthesized compounds, this compound was highlighted for its superior antibacterial properties against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include halogenation (bromination) and methoxyphenyl group introduction. Optimized conditions use catalysts (e.g., palladium for cross-coupling) and controlled temperatures to minimize side reactions. For example, halogenation at position 3 of the pyridinone core requires precise stoichiometry and solvent selection (e.g., DMF or THF) to achieve yields >70% .

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying substituent positions and regiochemistry. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry and crystal packing . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and methoxy (O-CH₃) .

Q. What reaction conditions minimize side products during halogenation steps?

Bromination at position 3 requires anhydrous conditions and reagents like N-bromosuccinimide (NBS) in dichloromethane. Temperature control (0–5°C) and slow reagent addition reduce di-substitution byproducts. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound .

Q. What safety precautions are necessary when handling brominated pyridinones?

Brominated compounds may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and eye protection. Avoid direct skin contact, and store under inert gas (argon/nitrogen) at 2–8°C. Consult safety data sheets (SDS) for specific hazards like irritation or environmental toxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of pyridin-2(1H)-one derivatives for target specificity?

Molecular dynamics simulations predict binding affinities to biological targets (e.g., survivin dimerization interfaces). Rigidified scaffolds, such as tricyclic pyridinone derivatives, are designed in silico to enhance steric complementarity and reduce conformational flexibility, improving target engagement .

Q. What strategies address poor solubility in pyridin-2(1H)-one-based compounds during lead optimization?

Substituent modifications, such as replacing polar groups (e.g., -CN) with lipophilic moieties (e.g., -CF₃), reduce total polar surface area (tPSA). N-Methylation of the pyridinone ring decreases acidity, enhancing solubility in physiological pH ranges. Co-solvent systems (e.g., PEG-400) in preclinical formulations also improve bioavailability .

Q. How do substituent modifications affect the compound’s pharmacokinetic (PK) profile?

Introducing trifluoromethyl groups lowers P-glycoprotein (P-gp)-mediated efflux, improving plasma exposure. For instance, replacing a 3-cyanophenyl group with -CF₃ in eIF4A3 inhibitors reduced efflux ratios from 25.0 to 0.8, enhancing brain penetration. Metabolic stability is assessed via liver microsome assays, guiding structural tweaks to avoid cytochrome P450 oxidation .

Q. What in vitro assays are used to assess enzyme inhibition by pyridin-2(1H)-one derivatives?

Fluorescence polarization assays measure binding to recombinant enzymes (e.g., survivin L54M mutant). IC₅₀ values are determined using dose-response curves. For DPP-4 inhibitors, enzymatic activity is monitored via cleavage of fluorescent substrates (e.g., Gly-Pro-AMC), with inhibition kinetics analyzed using Lineweaver-Burk plots .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

Comparative SAR studies analyze halogen effects (Br vs. Cl vs. I) on reactivity and target binding. For example, bromine’s electronegativity enhances hydrogen bonding in enzyme pockets compared to chlorine. Discrepancies in cytotoxicity data may arise from off-target interactions, resolved via proteome-wide profiling (e.g., thermal shift assays) .

Q. How to apply X-ray crystallography data from SHELX-refined structures in SAR studies?

SHELXL-refined crystal structures reveal precise bond angles and intermolecular interactions (e.g., π-π stacking with aromatic residues). These insights guide substitutions at positions 3 (bromine) and 1 (methoxyphenyl) to optimize steric fit. For example, methoxy group orientation affects hydrophobic pocket occupancy, validated via occupancy refinement in SHELX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.